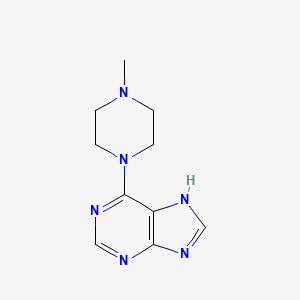
6-(4-methylpiperazin-1-yl)-7H-purine
Vue d'ensemble
Description
La 6-(4-méthylpipérazin-1-yl)-9Hpurine est un composé hétérocyclique appartenant à la classe des purines. Les purines sont des composants essentiels en biochimie, formant l'épine dorsale des acides nucléiques tels que l'ADN et l'ARN. Ce composé présente un système cyclique de purine substitué par un groupe 4-méthylpipérazin-1-yl, ce qui lui confère des propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-(4-méthylpipérazin-1-yl)-9Hpurine implique généralement la réaction d'un dérivé de purine avec de la 4-méthylpipérazine. Une méthode courante comprend l'utilisation d'une réaction de substitution nucléophile où le dérivé de purine est activé par un groupe partant, tel qu'un halogénure, puis réagit avec de la 4-méthylpipérazine en conditions basiques .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réactions de substitution nucléophile similaires. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation ou la chromatographie pour s'assurer que le produit final répond aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
La 6-(4-méthylpipérazin-1-yl)-9Hpurine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation de dérivés de purine oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium, résultant en des formes réduites du composé.
Réactifs et conditions courants
Oxydation : Permanganate de potassium ou peroxyde d'hydrogène en milieu acide ou basique.
Réduction : Borohydrure de sodium ou hydrure de lithium aluminium dans des solvants anhydres.
Substitution : Halogénures d'alkyle ou sulfonates en présence d'une base comme l'hydroxyde de sodium ou le carbonate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits ou substitués du composé original, chacun ayant des propriétés chimiques et biologiques distinctes .
Applications de la recherche scientifique
La 6-(4-méthylpipérazin-1-yl)-9Hpurine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour son rôle potentiel dans les systèmes biologiques, en particulier dans le contexte des interactions avec les acides nucléiques.
Médecine : Investigué pour ses effets thérapeutiques potentiels, y compris des propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de produits pharmaceutiques et agrochimiques en raison de ses propriétés chimiques polyvalentes
Mécanisme d'action
Le mécanisme d'action de la 6-(4-méthylpipérazin-1-yl)-9Hpurine implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans le métabolisme des acides nucléiques, exerçant ainsi ses effets thérapeutiques .
Applications De Recherche Scientifique
6-(4-methylpiperazin-1-yl)-9Hpurine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, particularly in the context of nucleic acid interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties
Mécanisme D'action
The mechanism of action of 6-(4-methylpiperazin-1-yl)-9Hpurine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in nucleic acid metabolism, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
6-(cyclohexylamino)-9-[2-(4-méthylpipérazin-1-yl)-éthyl]-9H-purine-2-carbonitrile : Un autre dérivé de purine avec une structure similaire mais des substituants différents, conduisant à des activités biologiques distinctes.
Groupe carbonyle 4-méthylpipérazin-1-yl : Un composé apparenté avec un groupe fonctionnel différent, utilisé dans diverses applications chimiques et pharmaceutiques.
Unicité
La 6-(4-méthylpipérazin-1-yl)-9Hpurine est unique en raison de son motif de substitution spécifique, qui confère une réactivité chimique et une activité biologique distinctes. Cela en fait un composé précieux pour la recherche et les applications industrielles, offrant des avantages potentiels par rapport à d'autres composés similaires en termes d'efficacité et de spécificité .
Propriétés
IUPAC Name |
6-(4-methylpiperazin-1-yl)-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-15-2-4-16(5-3-15)10-8-9(12-6-11-8)13-7-14-10/h6-7H,2-5H2,1H3,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPCNBLIEMWMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325140 | |
| Record name | 6-(4-methylpiperazin-1-yl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
99172-01-7 | |
| Record name | 6-(4-methylpiperazin-1-yl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-chlorobenzenesulfonyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555561.png)
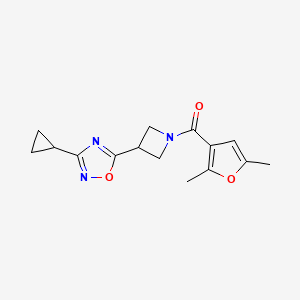
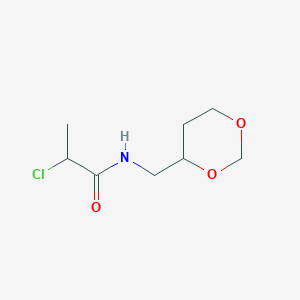

![ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2555568.png)
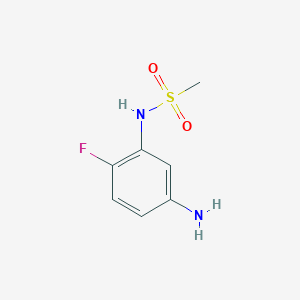
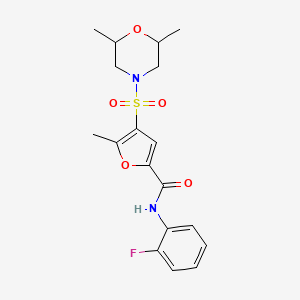
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2555573.png)
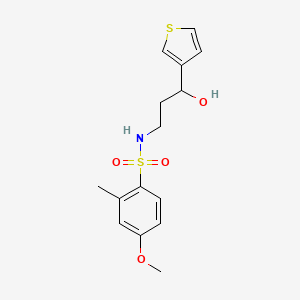
![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride](/img/structure/B2555577.png)

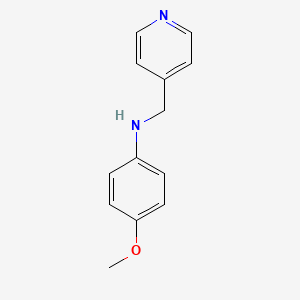
![2-(4-FLUOROBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE](/img/structure/B2555583.png)
